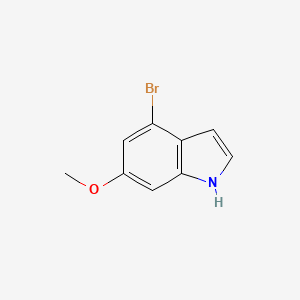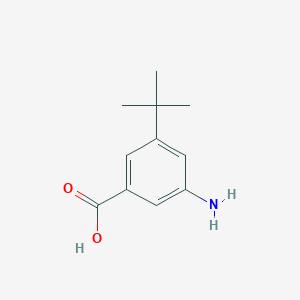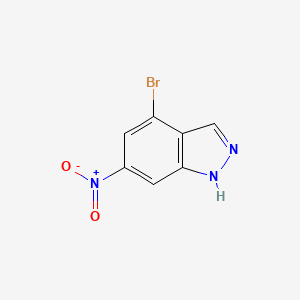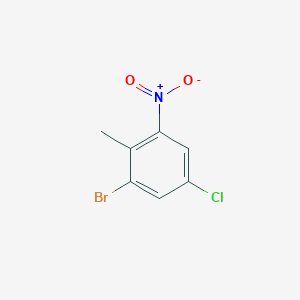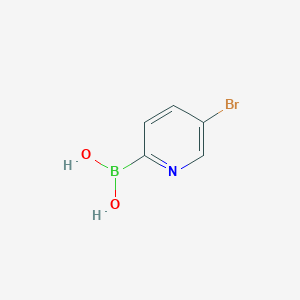
5-ブロモピリジン-2-ボロン酸
説明
5-Bromopyridine-2-boronic acid is an organoboron compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a boronic acid group at the 2nd position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
科学的研究の応用
5-Bromopyridine-2-boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
5-Bromopyridine-2-boronic acid is a boronic acid derivative that is primarily used in Suzuki-Miyaura coupling reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura coupling . In this process, the boronic acid group of the compound is transferred from boron to palladium, a transition metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 5-Bromopyridine-2-boronic acid, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
生化学分析
Biochemical Properties
5-Bromopyridine-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction is facilitated by the interaction of 5-Bromopyridine-2-boronic acid with palladium catalysts, leading to the formation of complex organic molecules. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 5-Bromopyridine-2-boronic acid on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromopyridine-2-boronic acid has been shown to affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling . Additionally, the compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-Bromopyridine-2-boronic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the boronic acid group to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its substrate. Additionally, 5-Bromopyridine-2-boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromopyridine-2-boronic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . The long-term effects of 5-Bromopyridine-2-boronic acid on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability, proliferation, and differentiation over extended periods .
Dosage Effects in Animal Models
The effects of 5-Bromopyridine-2-boronic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 5-Bromopyridine-2-boronic acid can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromopyridine-2-boronic acid is involved in various metabolic pathways, including those related to the synthesis and degradation of organic molecules . The compound interacts with enzymes such as kinases, phosphatases, and oxidoreductases, which play crucial roles in metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 5-Bromopyridine-2-boronic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. The distribution of 5-Bromopyridine-2-boronic acid can influence its activity and function, as the compound’s localization within specific cellular regions can affect its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 5-Bromopyridine-2-boronic acid is a critical factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromopyridine-2-boronic acid may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins, or to the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: There are several methods to synthesize 5-Bromopyridine-2-boronic acid:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange at the ortho position, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic acid.
Industrial Production Methods: Industrial production of 5-Bromopyridine-2-boronic acid typically employs scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and versatility .
Types of Reactions:
Substitution Reactions: 5-Bromopyridine-2-boronic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This is the most common reaction involving 5-Bromopyridine-2-boronic acid, where it couples with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
類似化合物との比較
2-Bromo-5-pyridinylboronic acid: Similar structure but with different substitution patterns.
5-Bromopyridine-3-boronic acid: Another isomer with the boronic acid group at the 3rd position.
2-Bromopyridine: Lacks the boronic acid group but is structurally similar.
Uniqueness: 5-Bromopyridine-2-boronic acid is unique due to its specific substitution pattern, which makes it particularly useful in Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with palladium catalysts and its versatility in various synthetic applications set it apart from other similar compounds .
特性
IUPAC Name |
(5-bromopyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEZDGLOEZASOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628582 | |
| Record name | (5-Bromopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652148-97-5 | |
| Record name | (5-Bromopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








